molecular formula C16H16F3N7 B2739774 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 896367-49-0

3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine

Cat. No. B2739774
M. Wt: 363.348
InChI Key: JLYLSYOOOLSMST-UHFFFAOYSA-N
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Description

“3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a compound with the molecular formula C16H16F3N7 and a molecular weight of 363.348. It’s a part of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .

Scientific Research Applications

Antibacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Triazolo pyrazine derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their antibacterial activity .

Methods of Application

The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesized compounds were then evaluated for in vitro antibacterial activity using the microbroth dilution method .

Results or Outcomes

Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole

Specific Scientific Field

Organic Chemistry

Summary of the Application

A new tricyclic, trifluoromethylated indenopyrazole, which is structurally similar to your compound, has been synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

Methods of Application

The synthesis was carried out through an acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . The product was characterized using NMR spectroscopy and elemental analysis .

Results or Outcomes

The isomeric pyrazole was obtained in yields ranging from 4–24% .

Antitumor Activity

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to your compound, were designed, synthesized, and screened for their in vitro cytotoxic activity against various cancer cell lines .

Methods of Application

The compounds were synthesized and their structures were characterized using various techniques . The synthesized compounds were then evaluated for in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

Results or Outcomes

The results of the cytotoxic activity screening are not provided in the search results. However, the study suggests that these compounds may have potential as antitumor agents .

Potential Applications in Agrochemical and Medicinal Chemistry Industries

Specific Scientific Field

Agrochemical and Medicinal Chemistry

Summary of the Application

Pyrazoles, which are structurally similar to your compound, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .

Methods of Application

The synthesis of these compounds is well documented . The bioactivity studies of fused-ring pyrazoles remain a vibrant area of research .

Results or Outcomes

Many compounds of this type have found use in the treatment of diseases . In addition, fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .

Antibiotic Activity

Summary of the Application

Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Some synthetic nitrogen-containing heterocyclic compounds have become popular drugs .

Methods of Application

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

Results or Outcomes

Potential Applications in Drug Research

Summary of the Application

Fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability . Triketones also possess useful medicinal properties, such as antibiotic activity .

Methods of Application

Fused-ring triketones, such as 2-acetyl-1,3-indanedione, serve as a useful scaffold upon which highly functionalized, tricyclic N -aryl pyrazoles may be built .

properties

IUPAC Name

3-methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-24-14-13(22-23-24)15(21-10-20-14)26-7-5-25(6-8-26)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYLSYOOOLSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine

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